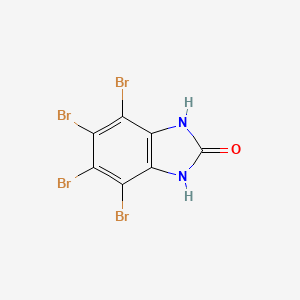

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Overview

Description

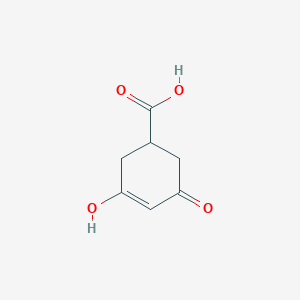

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one involves bromination of corresponding benzoazoles . The synthetic pathway used to obtain designed esters involves the preparation of 4,5,6,7-tetrabromo-1H-benimidazole (TBBi) or 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi) through bromination of corresponding benzoazoles .Molecular Structure Analysis

The molecule contains a total of 17 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . The molecular formula is C7H2Br4N2S, with an average mass of 465.785 Da and a monoisotopic mass of 461.667175 Da .Chemical Reactions Analysis

The polar functionality of hydroxyl-containing drugs when masked by acyl moiety derived from, i.e., long-chain fatty acids, became more lipophilic . This suggests that the compound can undergo reactions that modify its polarity and potentially its biological activity.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are largely determined by its molecular structure. It has a high molecular weight (465.785 Da) and contains several bromine atoms, which could influence its reactivity and interactions with other molecules .Scientific Research Applications

Quantum-chemical Insights

- Quantum-chemical Analysis : The crystal structures and weak interaction patterns of 4,5,6,7-tetrabromo-1H-benzimidazole were analyzed using X-ray diffraction and quantum chemistry calculations. This compound is a protein kinase CK2 inhibitor and demonstrates various molecular interactions crucial for its biological activity (Latosinska et al., 2014).

Inhibitory Effects on Protein Kinase CK2

- Protein Kinase CK2 Inhibition : 4,5,6,7-tetrabromo-1H-benzimidazole and its derivatives have been studied for their effect on the activity of human protein kinase CK2, showing notable inhibitory activities (Najda-Bernatowicz et al., 2009).

Synthesis of Derivatives and Cytotoxicity Analysis

- Derivative Synthesis and Cytotoxicity : New derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been synthesized, displaying significant cytotoxicity at micromolar concentration against various cell lines (Łukowska-Chojnacka et al., 2016).

Comparative Study of CK2α and CK2α' Subunits

- Differential Sensitivity of CK2 Subunits : A study showed that CK2α' subunits are more sensitive to 4,5,6,7-tetrabromo-1H-benzimidazole derivatives than CK2α, indicating the compound's specificity and potential for targeted therapy (Janeczko et al., 2012).

Synthesis Methods for Benzimidazole Derivatives

- Synthesis Techniques : Methods for preparing polybrominated benzimidazole derivatives, including 4,5,6,7-tetrabromo-1H-benzimidazole, have been outlined, contributing to the development of novel derivatives with potential biological activities (Łukowska-Chojnacka & Bretner, 2015).

Study of Physicochemical Properties

- Physicochemical Property Analysis : The physicochemical properties of 4,5,6,7-tetrabromo-1H-benzimidazole and its analogs were studied, providing valuable insights for the design and application of these compounds as CK2 inhibitors (Łukowska-Chojnacka, Pobudkowska, & Bretner, 2019).

Antimicrobial Potential Exploration

- Antimicrobial Potential : A series of 4,5,6,7-tetrahalogenated benzimidazoles, including 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, were evaluated for their antimicrobial activity against various pathogens, showing moderate to good inhibition in some cases (Janeczko et al., 2016).

Future Directions

properties

IUPAC Name |

4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVNFJCUHHTZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439128 | |

| Record name | 2oxd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one | |

CAS RN |

56534-23-7 | |

| Record name | 2oxd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

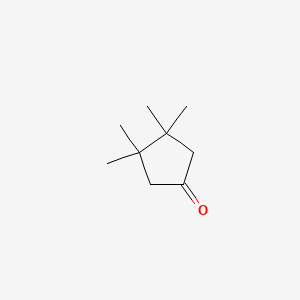

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one](/img/structure/B3053775.png)

![[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B3053778.png)

![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)

![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)